In-Depth Technical Guide: Chemical Properties of 3-Benzyl-1,3-Benzothiazol-2(3H)-one
In-Depth Technical Guide: Chemical Properties of 3-Benzyl-1,3-Benzothiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-benzyl-1,3-benzothiazol-2(3H)-one. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties
3-Benzyl-1,3-benzothiazol-2(3H)-one is a sulfur and nitrogen-containing heterocyclic compound. The core structure consists of a benzene ring fused to a thiazole ring. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.
Table 1: Physicochemical Properties of 3-Benzyl-1,3-Benzothiazol-2(3H)-one and Related Compounds
| Property | Value | Reference Compound |
| Molecular Formula | C₁₄H₁₁NOS | 3-Benzyl-1,3-benzothiazol-2(3H)-one |
| Molecular Weight | 241.31 g/mol | 3-Benzyl-1,3-benzothiazol-2(3H)-one |
| Melting Point | 66.2-67.3 °C | 3-(4-methylbenzyl)benzo[d]thiazol-2(3H)-one[1] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Spectral Data of a Structurally Similar Compound: 3-(4-methylbenzyl)benzo[d]thiazol-2(3H)-one [1]
| Spectral Data | Values |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.39 (dd, J = 8.0 Hz, 1.0 Hz, 1H), 7.21-7.17 (m, 3H), 7.12-7.08 (m, 3H), 6.96 (d, J = 8.0 Hz, 1H), 5.09 (s, 2H), 2.29 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 170.21, 137.55, 136.93, 132.04, 129.46, 127.08, 126.22, 123.10, 122.52, 122.47, 111.21, 45.90, 21.02 |
| IR (KBr) ν (cm⁻¹) | 1662 (C=O) |
| HRMS (ESI, m/z) | [M+H]⁺ calcd for C₁₅H₁₃NOS: 256.0791; found 256.0791 |
Experimental Protocols
The synthesis of 3-substituted-1,3-benzothiazol-2(3H)-ones can be achieved through various methods. A common approach involves the reaction of 2-aminothiophenol with a suitable carbonyl source, followed by N-alkylation.
Synthesis of 3-Benzyl-1,3-benzothiazol-2(3H)-one (Proposed Method)
This protocol is adapted from the synthesis of analogous 3-substituted benzothiazolones.[1]
Materials:
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2-Aminothiophenol
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Triphosgene or 1,1'-Carbonyldiimidazole (CDI)
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Benzyl bromide
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A suitable base (e.g., potassium carbonate, triethylamine)
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An appropriate solvent (e.g., dichloromethane, acetonitrile, DMF)
Procedure:
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Formation of 1,3-Benzothiazol-2(3H)-one:
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Dissolve 2-aminothiophenol in a suitable solvent.
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Slowly add a carbonyl source (e.g., triphosgene or CDI) to the solution at a controlled temperature.
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Stir the reaction mixture until the formation of the 1,3-benzothiazol-2(3H)-one is complete, as monitored by thin-layer chromatography (TLC).
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Isolate the product by filtration or extraction.
-
-
N-Benzylation:
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Dissolve the synthesized 1,3-benzothiazol-2(3H)-one in an appropriate solvent.
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Add a base (e.g., potassium carbonate) to the solution.
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Add benzyl bromide dropwise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and isolate the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3-benzyl-1,3-benzothiazol-2(3H)-one.
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Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activity and Signaling Pathways
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
Potential as a Monoamine Oxidase B (MAO-B) Inhibitor
Several studies have highlighted the potential of benzothiazole derivatives as inhibitors of monoamine oxidase B (MAO-B).[4][5][6] MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[4]
The proposed mechanism of action involves the benzothiazole derivative binding to the active site of the MAO-B enzyme, thereby preventing the breakdown of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms associated with Parkinson's disease.
Figure 1: Proposed mechanism of MAO-B inhibition by 3-benzyl-1,3-benzothiazol-2(3H)-one.
Experimental Protocol for MAO-B Inhibition Assay
The following is a general protocol for assessing the MAO-B inhibitory activity of a compound, adapted from published studies.[1]
Materials:
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Human MAO-B enzyme (recombinant)
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Kynuramine (substrate)
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4-Hydroxyquinoline (standard)
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Test compound (3-benzyl-1,3-benzothiazol-2(3H)-one)
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Potassium phosphate buffer
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Sodium hydroxide
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Fluorometric plate reader
Procedure:
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Prepare solutions of the test compound at various concentrations.
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In a 96-well plate, add the potassium phosphate buffer, the test compound solution, and the MAO-B enzyme solution.
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Pre-incubate the mixture at 37 °C for a specified time.
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Initiate the enzymatic reaction by adding the kynuramine substrate.
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Incubate the reaction mixture at 37 °C.
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Stop the reaction by adding sodium hydroxide.
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Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometric plate reader (excitation at ~310 nm, emission at ~400 nm).
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Calculate the percentage of inhibition for each concentration of the test compound.
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Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: General workflow for the MAO-B inhibition assay.
Conclusion
3-Benzyl-1,3-benzothiazol-2(3H)-one belongs to a class of compounds with significant potential in medicinal chemistry. While specific data for this particular molecule is limited in the public domain, the available information on analogous compounds provides a strong foundation for its synthesis, characterization, and biological evaluation. The potential for this compound to act as a MAO-B inhibitor warrants further investigation, which could lead to the development of new therapeutic agents for neurodegenerative diseases. This guide provides the necessary theoretical and practical framework for researchers to pursue further studies on this promising molecule.
References
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 2. ijrpc.com [ijrpc.com]
- 3. scielo.br [scielo.br]
- 4. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
